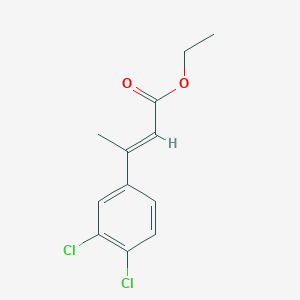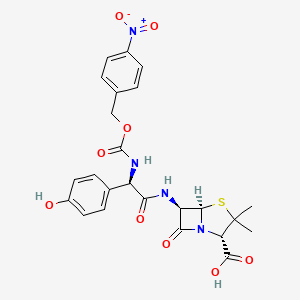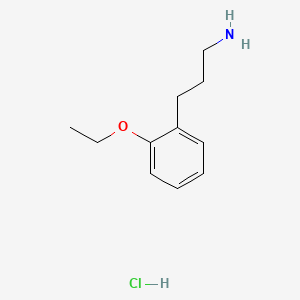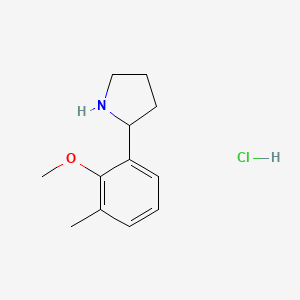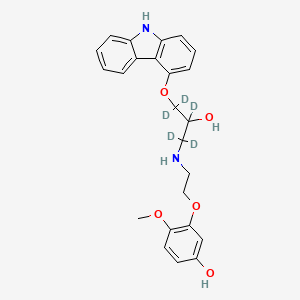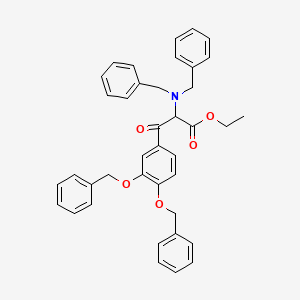
Ethyl 3-(3,4-bis(benzyloxy)phenyl)-2-(dibenzylamino)-3-oxopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(3,4-bis(benzyloxy)phenyl)-2-(dibenzylamino)-3-oxopropanoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of benzyloxy and dibenzylamino groups, which contribute to its distinct chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3,4-bis(benzyloxy)phenyl)-2-(dibenzylamino)-3-oxopropanoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to begin with the synthesis of 3,4-bis(benzyloxy)benzaldehyde, which is then subjected to a series of reactions including condensation, reduction, and esterification to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(3,4-bis(benzyloxy)phenyl)-2-(dibenzylamino)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific temperatures, pH levels, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Ethyl 3-(3,4-bis(benzyloxy)phenyl)-2-(dibenzylamino)-3-oxopropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 3-(3,4-bis(benzyloxy)phenyl)-2-(dibenzylamino)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and dibenzylamino groups play a crucial role in binding to these targets, influencing their activity and leading to various biochemical effects. The pathways involved may include signal transduction, metabolic processes, and cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Bis(benzyloxy)phenylboronic acid: Shares the benzyloxy groups but differs in its boronic acid functionality.
3,4-Bis(benzyloxy)phenylmethanol: Similar structure but with a hydroxyl group instead of the ester and amine functionalities.
Uniqueness
Ethyl 3-(3,4-bis(benzyloxy)phenyl)-2-(dibenzylamino)-3-oxopropanoate is unique due to its combination of benzyloxy and dibenzylamino groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C39H37NO5 |
|---|---|
Poids moléculaire |
599.7 g/mol |
Nom IUPAC |
ethyl 3-[3,4-bis(phenylmethoxy)phenyl]-2-(dibenzylamino)-3-oxopropanoate |
InChI |
InChI=1S/C39H37NO5/c1-2-43-39(42)37(40(26-30-15-7-3-8-16-30)27-31-17-9-4-10-18-31)38(41)34-23-24-35(44-28-32-19-11-5-12-20-32)36(25-34)45-29-33-21-13-6-14-22-33/h3-25,37H,2,26-29H2,1H3 |
Clé InChI |
UPFSGNMKIZHZQF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)N(CC4=CC=CC=C4)CC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


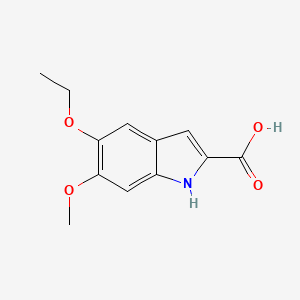
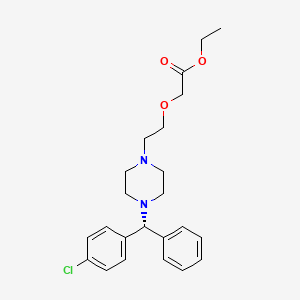
![4-[(1-Oxopropyl)(phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid Methyl Ester](/img/structure/B13451542.png)
![2-[6-bromo-4-(methoxycarbonyl)-1H-indol-1-yl]acetic acid](/img/structure/B13451546.png)
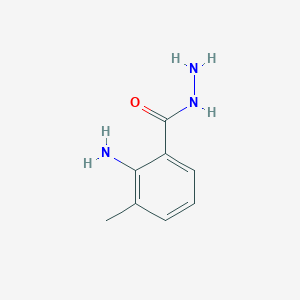

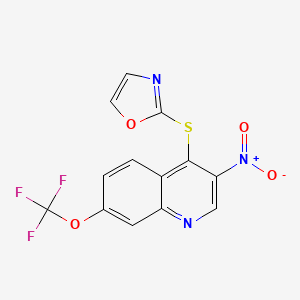
![5-[2-[Bis(phenylmethyl)amino]-1-hydroxyethyl]-2-hydroxybenzamide](/img/structure/B13451572.png)
![{1-Ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanol](/img/structure/B13451577.png)
